molecular formula C25H22N2O3 B7560389 N-(1,3-diphenylpropyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide

N-(1,3-diphenylpropyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide

Cat. No. B7560389
M. Wt: 398.5 g/mol
InChI Key: QHMAYUVKKOOEFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-diphenylpropyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide, also known as DPI, is a synthetic compound that has been widely used in scientific research. DPI is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. DPI has been shown to have a wide range of biochemical and physiological effects, making it an important tool for studying PKC signaling pathways.

Mechanism of Action

N-(1,3-diphenylpropyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide exerts its inhibitory effect on PKC by binding to the catalytic domain of the enzyme, thereby preventing its activation. This binding is thought to occur through the formation of hydrogen bonds between N-(1,3-diphenylpropyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide and key amino acid residues in the PKC catalytic domain.
Biochemical and Physiological Effects:
N-(1,3-diphenylpropyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide has been shown to have a wide range of biochemical and physiological effects in various cell types. These effects include the inhibition of cell proliferation, induction of apoptosis, and regulation of cell differentiation. N-(1,3-diphenylpropyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide has also been shown to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1,3-diphenylpropyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide in lab experiments is its high potency and specificity for PKC inhibition. This makes it an ideal tool for studying the role of PKC signaling pathways in various cellular processes. However, N-(1,3-diphenylpropyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide does have some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and use.

Future Directions

There are several future directions for research involving N-(1,3-diphenylpropyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide. One area of interest is the development of more potent and selective PKC inhibitors that can be used in a clinical setting. Another area of interest is the use of N-(1,3-diphenylpropyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide in combination with other inhibitors to study the crosstalk between different signaling pathways. Additionally, N-(1,3-diphenylpropyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide could be used to study the role of PKC in various disease states, including cancer and neurodegenerative disorders.
In conclusion, N-(1,3-diphenylpropyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide is a synthetic compound that has been widely used in scientific research to study the role of PKC signaling pathways in various cellular processes. Its high potency and specificity for PKC inhibition make it an ideal tool for studying these pathways, and its wide range of biochemical and physiological effects make it an important tool for understanding the regulation of cell proliferation, differentiation, and apoptosis. While N-(1,3-diphenylpropyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide does have some limitations, its potential applications in future research make it an important compound for the scientific community.

Synthesis Methods

N-(1,3-diphenylpropyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide can be synthesized using a multi-step process that involves the reaction of 3-phenylpropylamine with phthalic anhydride to form the intermediate compound, which is then further reacted with methylamine and isocyanate to yield N-(1,3-diphenylpropyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide. The synthesis of N-(1,3-diphenylpropyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

N-(1,3-diphenylpropyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide has been widely used in scientific research to study the role of PKC signaling pathways in various cellular processes. N-(1,3-diphenylpropyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide has been shown to inhibit the activity of PKC in a dose-dependent manner, leading to a decrease in the phosphorylation of downstream targets. This inhibition has been shown to have a wide range of effects, including the regulation of cell proliferation, differentiation, and apoptosis.

properties

IUPAC Name

N-(1,3-diphenylpropyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3/c1-27-24(29)20-14-13-19(16-21(20)25(27)30)23(28)26-22(18-10-6-3-7-11-18)15-12-17-8-4-2-5-9-17/h2-11,13-14,16,22H,12,15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMAYUVKKOOEFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC(CCC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-diphenylpropyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide

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